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Compound of Interest

Compound Name: 3,4-Heptanediol

Cat. No.: B13757543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties
of selected C7H1602 isomers. The data presented is crucial for applications ranging from
chemical process design and safety analysis to understanding intermolecular interactions in
drug development. This document summarizes key quantitative data, details the experimental
methodologies for their determination, and provides visualizations of experimental workflows.

Introduction to C7H1602 Isomers

The molecular formula C7H1602 represents a diverse range of isomers, including diols, di-
ethers, and hydroxy ethers. These variations in functional group placement and carbon
skeleton branching lead to significant differences in their thermodynamic properties. This guide
will focus on representative diol isomers for which reliable data is available, providing a
foundation for understanding the structure-property relationships within this class of
compounds.

Core Thermodynamic Properties

The fundamental thermodynamic properties detailed in this guide include the standard enthalpy
of formation (AfH°), standard molar entropy (S°), heat capacity (Cp), and Gibbs free energy of
formation (AfG°). These properties are essential for predicting the feasibility and energetics of
chemical reactions, phase equilibria, and for modeling the behavior of these compounds in

various systems.
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Data Presentation

The following tables summarize the available thermodynamic data for selected C7TH1602
isomers. Data is categorized as either experimental or calculated, with the source provided for
verification.

Table 1: Thermodynamic Properties of 1,2-Heptanediol (CAS: 3710-31-4)

Property Value Units Type Source
Molecular Weight  132.20 g/mol - IUPAC
- _ 130 (at 11 _ .
Boiling Point °C Experimental ChemicalBook[1]
mmHg)

Standard
Calculated i

Enthalpy of -497.55 kJ/mol Cheméo[2]
(Joback)

Formation (gas)

Standard Gibbs

Calculated
Free Energy of -268.02 kJ/mol Cheméo[2]
] (Joback)
Formation (gas)
Enthalpy of Calculated i
T 64.15 kJ/mol Cheméo[2]
Vaporization (Joback)
Enthalpy of Calculated i
) 18.54 kJ/mol Cheméo[2]
Fusion (Joback)

Table 2: Thermodynamic Properties of 1,7-Heptanediol (CAS: 629-30-1)
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Property Value Units Type Source
Molecular Weight  132.20 g/mol - IUPAC
Melting Point 41-43 °C Experimental PubChem
Boiling Point 262 °C Experimental PubChem
Standard
Enthalpy of ] NIST
) -4467.0 £ 9.3 kJ/mol Experimental
Combustion WebBooK[3]
(liquid)
Standard
Enthalpy of ] NIST
) -574.2+9.3 kJ/mol Experimental
Formation WebBook[3]
(liquid)
Standard
Calculated
Enthalpy of -485.43 kJ/mol Cheméo
. (Joback)
Formation (gas)
Standard Gibbs
Calculated i
Free Energy of -270.68 kJ/mol Cheméo
) (Joback)
Formation (gas)
Enthalpy of Calculated i
T 77.08 kJ/mol Cheméo
Vaporization (Joback)
Enthalpy of Calculated
, 23.33 kJ/mol Cheméo
Fusion (Joback)

Table 3: Thermodynamic Properties of 2,4-Heptanediol (CAS: 20748-86-1)
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Property Value Units Type Source
Molecular Weight  132.20 g/mol - IUPAC
N ) Calculated

Boiling Point 543.04 K Cheméo
(Joback)

Standard
Calculated

Enthalpy of -502.83 kJ/mol Cheméo
(Joback)

Formation (gas)

Standard Gibbs

Calculated i
Free Energy of -270.46 kJ/mol Cheméo
] (Joback)
Formation (gas)
Enthalpy of Calculated i
o 63.76 kJ/mol Cheméo
Vaporization (Joback)
Enthalpy of Calculated i
) 15.02 kJ/mol Chemeéo
Fusion (Joback)

Experimental Protocols

The determination of the thermodynamic data presented in this guide relies on established
experimental techniques. The following sections provide detailed methodologies for key
experiments.

Determination of Enthalpy of Combustion using Bomb
Calorimetry

The standard enthalpy of combustion is a cornerstone for deriving the standard enthalpy of
formation. This is determined experimentally using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume
container (the "bomb") filled with excess oxygen under pressure. The heat released by the
combustion reaction is absorbed by the surrounding water bath, and the temperature change of
the water is measured.

Apparatus:
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* |soperibol or adiabatic bomb calorimeter

e Oxygen bomb

o Calorimeter bucket

o High-precision thermometer (e.g., platinum resistance thermometer)

o Pellet press

* Ignition wire (e.g., platinum or nichrome)

Oxygen cylinder with pressure regulator

Procedure:

o Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a
certified standard reference material with a known heat of combustion, such as benzoic acid.

[e]

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible inside
the bomb.

o Afuse wire of known length and mass is attached to the electrodes, touching the pellet.

o The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

o The bomb is placed in the calorimeter bucket containing a known mass of water.

o The initial temperature of the water is recorded over a period to establish a baseline.

o The sample is ignited, and the temperature is recorded at regular intervals until a
maximum temperature is reached and it begins to cool.

o The heat capacity of the calorimeter is calculated from the temperature rise and the known
energy of combustion of benzoic acid and the fuse wire.

e Sample Measurement:
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o A precisely weighed sample of the liquid C7H1602 isomer (typically encapsulated in a
gelatin capsule or a combustible container of known heat of combustion) is placed in the
crucible.

o The procedure is repeated as for the calibration with the sample.

o Data Analysis:

o The corrected temperature rise is determined by accounting for heat exchange with the
surroundings.

o The total heat released is calculated using the heat capacity of the calorimeter and the
corrected temperature rise.

o The heat of combustion of the sample is then determined by subtracting the heat
contributions from the ignition wire and the capsule (if used).

o The standard enthalpy of combustion is then calculated per mole of the substance.

Determination of Heat Capacity and Enthalpy of Fusion
using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure
heat flow into or out of a sample as a function of temperature or time.

Principle: The sample and a reference material are subjected to a controlled temperature
program. The difference in heat flow required to maintain the sample and reference at the
same temperature is measured. This difference is directly proportional to the changes in the
sample's heat capacity or the enthalpy of phase transitions.

Apparatus:
 Differential Scanning Calorimeter with a cooling system
e Hermetically sealed sample pans (e.g., aluminum)

o Crimper for sealing pans
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» High-purity purge gas (e.g., nitrogen)
Procedure:

o Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified
reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc). A
baseline is established by running the temperature program with empty sample and
reference pans.

e Sample Preparation: A small, accurately weighed sample of the C7TH1602 isomer (typically
5-10 mg) is placed in a sample pan and hermetically sealed. An empty sealed pan is used as
the reference.

¢ Measurement:

o Heat Capacity: The sample is subjected to a modulated temperature program (if available)
or a three-step method (heat-cool-heat cycle) to determine the heat capacity as a function
of temperature. The heat flow is measured during a controlled heating ramp.

o Enthalpy of Fusion: For solid samples, the sample is cooled to a temperature well below
its melting point and then heated at a constant rate through the melting transition. The
DSC curve will show an endothermic peak corresponding to melting.

o Data Analysis:

o Heat Capacity: The heat capacity of the sample is calculated from the difference in heat
flow between the sample and the baseline, and the known heat capacity of a standard
material (e.g., sapphire) run under the same conditions.

o Enthalpy of Fusion: The enthalpy of fusion (AfusH) is determined by integrating the area of
the melting peak in the DSC thermogram. The onset of the peak is typically taken as the
melting temperature.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the
experimental procedures described above.
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Bomb Calorimetry Workflow for Enthalpy of Combustion

1. Calibrate Calorimeter 2. Prepare Sample
(with Benzoic Acid) (Weigh C7H1602 isomer)

o

3. Assemble Bomb
(Pressurize with 02)

y

4. Combustion
(Ignite sample)

y

5. Measure Temperature Rise

y

6. Calculate Heat of Combustion

7. Derive Enthalpy of Formation

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
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DSC Workflow for Heat Capacity and Enthalpy of Fusion

1. Calibrate DSC 2. Prepare Sample
(with Indium standard) (Weigh and seal in pan)

N/

3. Temperature Program

VAN

4a. Heat-Cool-Heat Cycle 4b. Controlled Heating
(for Heat Capacity) (through melting)

5a. Measure Heat Flow vs. T 5h. Integrate Melting Peak

6a. Calculate Heat Capacity (Cp) 6b. Determine Enthalpy of Fusion (AfusH)

Click to download full resolution via product page

Caption: Workflow for DSC analysis of heat capacity and enthalpy of fusion.

Conclusion

This technical guide has provided a summary of key thermodynamic properties for selected
C7H1602 isomers, with a focus on diols. While experimental data for a comprehensive range
of isomers is limited, the presented data and detailed experimental protocols offer a solid
foundation for researchers and professionals in drug development and chemical sciences. The
provided workflows visualize the systematic approach required to obtain high-quality
thermodynamic data, which is fundamental to advancing our understanding and application of
these versatile organic compounds. Further experimental work is encouraged to expand the
thermodynamic database for a wider array of C7H1602 isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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